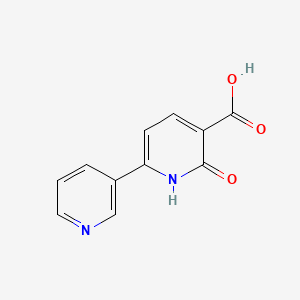

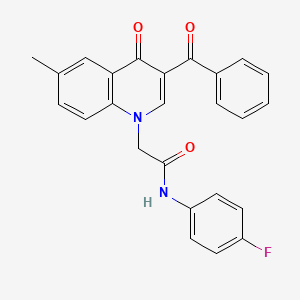

![molecular formula C7H8O3 B2490093 6-Oxaspiro[2.5]octane-5,7-dione CAS No. 144728-22-3](/img/structure/B2490093.png)

6-Oxaspiro[2.5]octane-5,7-dione

Overview

Description

Synthesis Analysis

The synthesis of 1-oxa-6-heteraspiro[2.5]octanes, closely related to 6-Oxaspiro[2.5]octane-5,7-dione, has been reported, showcasing the creation of these compounds for the first time. The process involves the epoxidation of cis-2,6-diphenyl-4-thianone with dimethyl-oxosulfonium methylide in DMSO, leading to a tertiary alcohol via unexpected ring opening of the intermediate epoxide. This method highlights the complexity and novelty in synthesizing spirocyclic compounds (Satyamurthy et al., 1984).

Molecular Structure Analysis

Stereochemical analysis through NMR studies and single crystal X-ray diffraction analysis provides detailed insights into the molecular structure of these compounds. For instance, the analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, a derivative, revealed its stereochemical configuration, aiding in understanding the structural basis of the broader family of spiro[2.5]octanes (Satyamurthy et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving 6-Oxaspiro[2.5]octane-5,7-dione derivatives demonstrate varied reactivity patterns, including ring openings and substitutions when reacted with different nucleophiles. These reactions often result in the formation of complex molecular architectures, highlighting the chemical versatility of spirocyclic compounds (Cacioli & Reiss, 1984).

Scientific Research Applications

Corrosion Inhibition

6-Oxaspiro[2.5]octane-5,7-dione derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione (3-MPOD), have been studied for their corrosion inhibition properties. These compounds showed effective inhibition of mild steel corrosion in acidic solutions, attributed to their adsorption onto the metal surface involving physical and chemical processes. The adsorption aligns with the Langmuir isotherm model, and the effectiveness of these inhibitors is enhanced by π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).

Polymerization and Material Science

The combination of diglycidyl ether of bisphenol A with 6-Oxaspiro[2.5]octane-5,7-dione derivatives has been explored in the context of reducing the shrinkage of thermosets during cationic curing. Various initiators like ytterbium and lanthanum triflates were used for curing, and the resulting materials showed varied shrinkage and thermal degradability, highlighting the potential of these compounds in developing advanced polymer materials (González et al., 2006).

Organic Synthesis and Chemistry

Spirocyclic compounds derived from 6-Oxaspiro[2.5]octane-5,7-dione have been synthesized and analyzed for their structural and conformational properties using NMR spectroscopy. Such studies are crucial for understanding the steric and electronic effects of substituents in these compounds, which can guide their applications in organic synthesis and drug discovery (Montalvo-González & Ariza-Castolo, 2012).

Enzymatic Studies and Biochemistry

Research on yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has shown a preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, a motif common in many biologically active spiroepoxide compounds. This preference is influenced by the type of substitution on the cyclohexane ring, providing insights into the enzymatic detoxification of spiroepoxides and their potential in biochemistry (Weijers et al., 2007).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-oxaspiro[2.5]octane-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-5-3-7(1-2-7)4-6(9)10-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDBETFKJUMMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)OC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxaspiro[2.5]octane-5,7-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

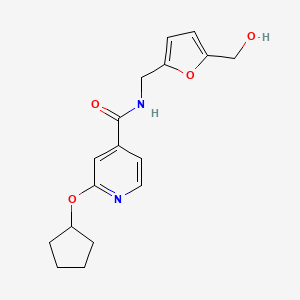

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

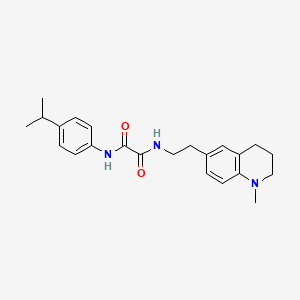

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

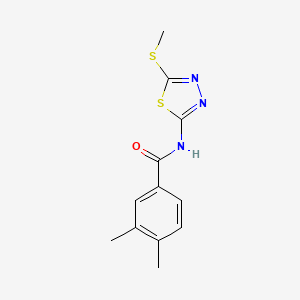

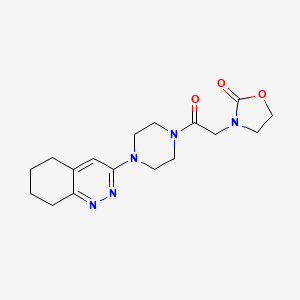

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

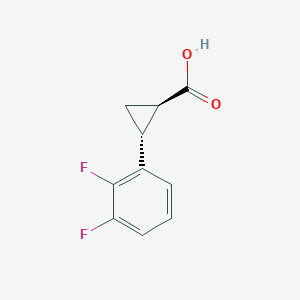

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)